

Toxicological Profile of Chlorantraniliprole in Mammals: A Technical Guide

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Compound of Interest		
Compound Name:	Chlorantraniliprole	
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This technical guide provides a comprehensive overview of the mammalian toxicological profile of **chlorantraniliprole**, an anthranilic diamide insecticide. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Executive Summary

Chlorantraniliprole exhibits a very low level of toxicity to mammals.[1][2] Its insecticidal efficacy stems from a highly selective mode of action, targeting insect ryanodine receptors (RyRs) with significantly greater potency than their mammalian counterparts.[3][4] In mammals, chlorantraniliprole is characterized by very low acute oral, dermal, and inhalation toxicity.[1] Repeated-dose studies in various species have identified the liver and adrenal glands as potential target organs at high dose levels, though without severe adverse effects. Comprehensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or adverse effects on reproduction and development at doses relevant to human exposure.

Mechanism of Action

Chlorantraniliprole's primary mode of action is the activation of ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction. In insects, the binding of **chlorantraniliprole** to RyRs causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and death.

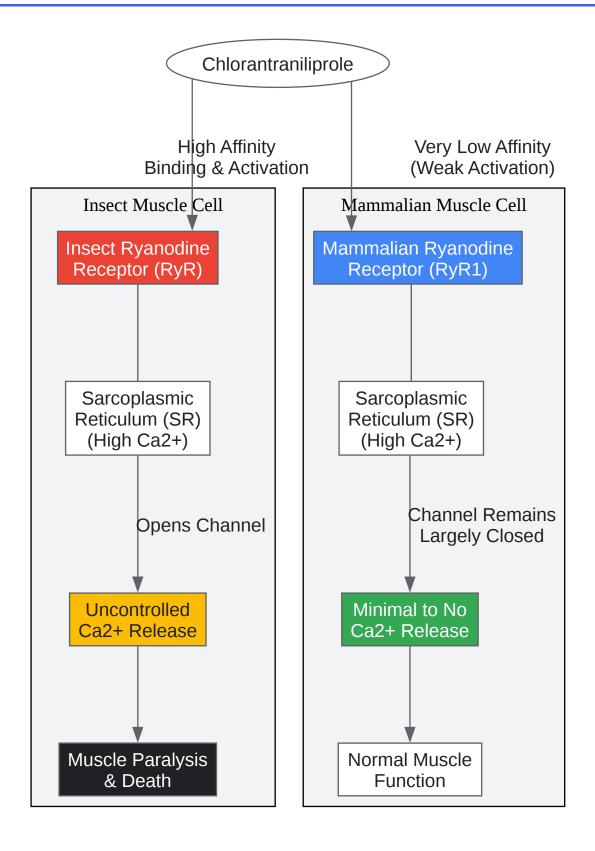






The low toxicity of **chlorantraniliprole** in mammals is attributed to its differential selectivity for insect RyRs, which is reported to be over 350-fold higher than for mammalian RyRs. While it can act as a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1) at high concentrations, its affinity is much lower, providing a wide margin of safety. There are three RyR isoforms in mammals: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues). **Chlorantraniliprole**'s low affinity for these isoforms underpins its favorable safety profile in mammalian species.





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Caption: Differential Mechanism of Action of **Chlorantraniliprole**.



Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that **chlorantraniliprole** is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 5 and 12 hours. The absorption rate is dose-dependent, decreasing at higher doses. The plasma elimination half-life ranges from 38 to 82 hours. The absorbed dose is distributed to tissues but shows a low potential for accumulation. Elimination occurs primarily through the feces, with a smaller portion excreted in the urine. Metabolism is extensive, with major pathways including hydroxylation.

Toxicological Endpoints

The toxicological profile of **chlorantraniliprole** has been established through a comprehensive set of studies conducted in various mammalian species, generally following OECD guidelines.

Acute Toxicity

Chlorantraniliprole exhibits very low acute toxicity across oral, dermal, and inhalation routes of exposure. In rats, the LD50 values are consistently above the limit doses, placing it in the lowest toxicity categories.

Table 1: Acute Toxicity of **Chlorantraniliprole** in Rats

Study Type	Species	Endpoint	Value	Reference
Oral	Rat	LD50	>5,000 mg/kg bw	
Dermal	Rat	LD50	>5,000 mg/kg bw	
Inhalation	Rat	LC50 (4-hr)	>5.1 mg/L	
Skin Irritation	Rabbit	-	Non-irritating	
Eye Irritation	Rabbit	-	Non-irritating / Slightly irritating	

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | |



Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose studies have been conducted in mice, rats, and dogs. The primary non-adverse effects observed at higher doses include the induction of liver enzymes, leading to increased liver weight, and microvesiculation of the adrenal cortex in rats.

Table 2: Subchronic Toxicity of Chlorantraniliprole

Study Duration / Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings at LOAEL/Higher Doses	Reference
90-day Oral (Rat)	1188 (highest dose tested)	Not Established	Increased liver weight (non- adverse)	
90-day Oral (Mouse)	1135 (males), 1539 (females)	Not Established	Increased liver weight (non- adverse)	

| 90-day Oral (Dog) | 1164 (males), 1233 (females) | Not Established | Increased liver weight (non-adverse) | |

Table 3: Chronic Toxicity and Carcinogenicity of Chlorantraniliprole



Study Duration / Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings at LOAEL/Higher Doses	Reference
18-month Oral (Mouse)	158 (males), 1155 (females)	935 (males)	Eosinophilic foci, hepatocellular hypertrophy, increased liver weight (males)	
2-year Oral (Rat)	805 (males), 1076 (females)	Not Established	No adverse effects observed	

| 1-year Oral (Dog) | 1164 (males), 1233 (females) | Not Established | No adverse effects observed | |

Genotoxicity

Chlorantraniliprole has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating that the compound is unlikely to be genotoxic.

Table 4: Genotoxicity Profile of Chlorantraniliprole

Assay Type	Test System	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Negative	
In Vitro Mammalian Cell Gene Mutation	Chinese Hamster Ovary (CHO) cells	Negative	
In Vitro Chromosomal Aberration	Human lymphocytes	Negative	

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | |



Carcinogenicity

Long-term carcinogenicity studies in both mice and rats have shown no evidence of treatmentrelated tumor induction. Based on these findings, the U.S. EPA has classified **chlorantraniliprole** as "Not likely to be Carcinogenic to Humans."

Reproductive and Developmental Toxicity

Chlorantraniliprole has been shown to have no adverse effects on reproductive function or fetal development in mammals, even at very high doses.

Table 5: Reproductive and Developmental Toxicity of **Chlorantraniliprole**

Study Type <i>l</i> Species	NOAEL (mg/kg/day)	Key Findings	Reference
Two-Generation Reproduction (Rat)	Parental: 1199 (males), 1594 (females) Offspring: 1199 (males), 1594 (females)	No adverse effects on fertility, reproduction, or offspring development at the highest dose tested.	
Developmental (Rat)	Maternal & Fetal: 1000 (highest dose tested)	No evidence of maternal toxicity or teratogenicity.	

| Developmental (Rabbit) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of maternal toxicity or teratogenicity. | |

Neurotoxicity and Immunotoxicity

Specific neurotoxicity studies have not revealed any evidence of neurotoxic effects. An acute oral neurotoxicity study in rats established a NOAEL of 2,000 mg/kg/day, and a 90-day study established a NOAEL of 1,313 mg/kg/day, both being the highest doses tested. Similarly, studies have shown no evidence of immunotoxicity. While the established regulatory view is a



lack of neurotoxicity, some recent academic studies have suggested that acute exposure in mice may induce anxiety-like behaviors.

Human Health Risk Assessment

Regulatory agencies have established health-based guidance values for **chlorantraniliprole**. The Acceptable Daily Intake (ADI) or chronic Reference Dose (cRfD) is typically derived from the most sensitive endpoint in chronic animal studies.

- Acceptable Daily Intake (ADI) / Chronic Reference Dose (cRfD): 1.58 mg/kg/day
- Basis: This value is derived from the NOAEL of 158 mg/kg/day from the 18-month mouse study, based on liver effects.
- Uncertainty Factor: A 100-fold uncertainty factor was applied (10x for interspecies extrapolation and 10x for intraspecies variation).
- Acute Reference Dose (ARfD): An ARfD has been deemed unnecessary by regulatory bodies due to the very low acute toxicity of the compound.

Experimental Protocols

The toxicological evaluation of **chlorantraniliprole** was conducted following standardized international guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD).

Chronic Toxicity / Carcinogenicity Study (Based on OECD 452)

This study evaluates the effects of long-term, repeated exposure to a substance.

- Test System: Typically conducted in rodents (e.g., rats, mice).
- Group Size: At least 20 animals per sex per dose group.
- Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose is selected to induce some evidence of toxicity but not significant mortality.



- Administration: Daily administration (e.g., in the diet) for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).
- Observations: Include daily clinical observations, weekly body weight and food consumption measurements, periodic hematology and clinical chemistry, and ophthalmoscopy.
- Pathology: At termination, all animals undergo a full necropsy. A comprehensive
 histopathological examination is performed on all organs and tissues from the control and
 high-dose groups, and on any gross lesions and target organs from all other groups.



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Caption: General Workflow for a Chronic Toxicity/Carcinogenicity Study.

Two-Generation Reproductive Toxicity Study (Based on OECD 416)

This study is designed to assess effects on all phases of the reproductive cycle.

- Test System: The rat is the preferred species.
- Group Size: Sufficient animals to yield at least 20 pregnant females per group.
- Dose Levels: At least three dose levels plus a concurrent control.



- Administration: The test substance is administered continuously to the parental (P)
 generation before mating, during mating, gestation, and lactation. Dosing is continued for the
 first-generation (F1) offspring from weaning through their maturation, mating, and the
 weaning of the second-generation (F2) offspring.
- Endpoints: Evaluation includes parental clinical signs, body weight, and food consumption.
 Reproductive endpoints include mating and fertility indices, gestation length, and parturition observations. Offspring are evaluated for viability, sex ratio, body weight gain, developmental landmarks, and any abnormalities. At termination, a full necropsy and histopathology of reproductive organs are performed.

In Vitro Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

This assay is a screen for the potential of a substance to cause gene mutations.

- Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
- Procedure: Bacteria are exposed to the test substance at several concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
- Evaluation: A positive result is indicated by a significant, dose-related increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

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